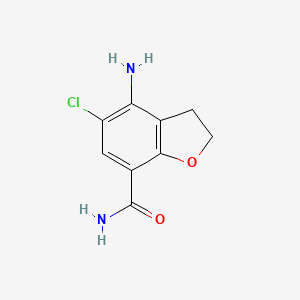

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide

描述

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide . This naming convention follows standard International Union of Pure and Applied Chemistry protocols for heterocyclic compounds, where the benzofuran ring system serves as the parent structure with appropriate numerical locants indicating substitution positions. The compound is officially registered under Chemical Abstracts Service number 182808-16-8 , providing unique identification within chemical databases and regulatory systems.

The molecular formula is established as C₉H₉ClN₂O₂ with a corresponding molecular weight of 212.63 grams per mole . The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1=C(OCC2)C2=C(N)C(Cl)=C1)N , which provides a linear encoding of the three-dimensional molecular structure. Additionally, the International Chemical Identifier key LXYQIWSECQYHAK-UHFFFAOYSA-N serves as a standardized identifier for computational chemistry applications and database searches.

The complete International Chemical Identifier string InChI=1S/C9H9ClN2O2/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H2,12,13) provides detailed connectivity information including stereochemical specifications where applicable. This compound exhibits specific physical characteristics including a melting point of 242 degrees Celsius with decomposition , indicating thermal instability at elevated temperatures typical of substituted amide compounds.

Synonyms and Alternative Designations

The compound is known by several alternative names and designations within pharmaceutical and chemical literature. Primary synonyms include 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide and 7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro- , which represent alternative systematic naming approaches emphasizing different structural features. In pharmaceutical contexts, this compound is frequently referred to as Prucalopride Impurity H and Prucalopride Succinate Impurity H , designations that reflect its role as a synthetic byproduct or degradation product in pharmaceutical manufacturing processes.

Commercial suppliers and chemical vendors may utilize additional descriptive names such as 4-Amino-5-chlorocoumaran-7-carboxamide , where "coumaran" serves as an alternative designation for the 2,3-dihydrobenzofuran ring system. The term "coumaran" derives from historical nomenclature for this bicyclic ether system and remains in use within certain chemical contexts. Technical literature may also employ the designation 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide , which explicitly numbers the benzofuran oxygen as position 1 in accordance with International Union of Pure and Applied Chemistry heterocycle numbering conventions.

Table 1: Nomenclature and Identification Summary

Classification within Benzofuran Derivatives

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide belongs to the family of substituted benzofuran derivatives, specifically classified as a 2,3-dihydrobenzofuran compound. Benzofuran itself represents a fundamental heterocyclic compound consisting of fused benzene and furan rings. This parent structure serves as the core scaffold for numerous bioactive compounds and pharmaceutical intermediates, making benzofuran derivatives significant targets for synthetic organic chemistry.

The 2,3-dihydrobenzofuran subclass, also known as coumarans, represents partially saturated benzofuran systems where the furan ring has been reduced at the 2,3-position. This structural modification significantly alters the electronic properties and reactivity compared to the fully aromatic benzofuran system. The dihydrobenzofuran scaffold exhibits enhanced conformational flexibility due to the sp³-hybridized carbons at positions 2 and 3, allowing for greater three-dimensional structural diversity compared to planar aromatic systems.

Within the broader classification of heterocyclic compounds, this molecule represents a multiply-substituted dihydrobenzofuran featuring both electron-donating (amino) and electron-withdrawing (chloro, carboxamide) substituents. This combination of functional groups creates a complex electronic environment that influences both chemical reactivity and physical properties. The compound can be further classified as a halogenated aromatic amine and a primary carboxamide, reflecting its multiple functional group identities.

The structural relationship to other benzofuran derivatives includes compounds such as psoralen and other naturally occurring benzofuran alkaloids. However, the synthetic nature and specific substitution pattern of this compound distinguish it from natural product benzofurans, placing it within the category of designed pharmaceutical intermediates and synthetic heterocycles.

Functional Group Analysis (Amino, Chloro, Carboxamide)

The molecular structure of this compound incorporates three distinct functional groups: an amino group, a chloro substituent, and a carboxamide moiety. Each functional group contributes unique chemical properties and reactivity patterns that collectively define the compound's overall behavior and potential applications.

The amino functional group located at position 4 of the benzofuran ring represents a primary amine (-NH₂) directly attached to an aromatic carbon. Primary amines exhibit characteristic basic properties due to the lone pair of electrons on nitrogen, though aromatic amines typically display reduced basicity compared to aliphatic amines due to electron delocalization into the aromatic system. The amino group serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's solubility profile and intermolecular interactions. In aromatic systems, amino groups function as strong electron-donating substituents through resonance effects, activating the aromatic ring toward electrophilic substitution reactions.

The chloro substituent at position 5 introduces halogen functionality that profoundly affects both electronic and steric properties of the molecule. Chlorine exhibits dual electronic effects: an inductive electron-withdrawing effect (-I effect) due to its high electronegativity, and a mesomeric electron-donating effect (+M effect) through overlap of chlorine p-orbitals with the aromatic π-system. In aromatic systems, chloro substituents generally deactivate the ring toward electrophilic substitution while directing incoming electrophiles to meta positions relative to the chlorine. The presence of chlorine also increases molecular lipophilicity and may influence metabolic stability.

The carboxamide functional group (-CONH₂) at position 7 represents a primary amide, characterized by a carbonyl carbon bonded to nitrogen. Unlike simple amines, amides exhibit minimal basicity due to resonance delocalization of the nitrogen lone pair with the carbonyl π-system. This delocalization also restricts rotation around the carbon-nitrogen bond, creating partial double-bond character and influencing molecular conformation. Primary amides serve as both hydrogen bond donors (through N-H bonds) and acceptors (through the carbonyl oxygen), making them particularly important for intermolecular association and biological recognition processes.

Table 2: Functional Group Characteristics

| Functional Group | Position | Chemical Formula | Key Properties |

|---|---|---|---|

| Primary Amino | 4 | -NH₂ | Basic, electron-donating, H-bond donor/acceptor |

| Chloro | 5 | -Cl | Electron-withdrawing (inductive), lipophilic |

| Primary Carboxamide | 7 | -CONH₂ | Non-basic, H-bond donor/acceptor, planar |

The spatial arrangement and electronic interactions between these functional groups create a complex molecular environment with multiple sites for potential chemical modification and biological interaction. The positioning of the electron-donating amino group adjacent to the electron-withdrawing chloro substituent generates significant electronic asymmetry within the aromatic system, potentially influencing regioselectivity in chemical reactions and biological binding interactions.

属性

IUPAC Name |

4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYQIWSECQYHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2C(=O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801217832 | |

| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182808-16-8 | |

| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182808-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like HPLC and NMR .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The amino and chloro groups allow for various substitution reactions, including nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives .

科学研究应用

Chemistry

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly utilized in creating derivatives for pharmaceutical applications and materials science.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a building block for creating various chemical entities. |

| Polymer Development | Contributes to the formulation of polymers with tailored properties. |

Biology

- Biological Activity : Research indicates that 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effects observed |

| Escherichia coli | Demonstrated antimicrobial activity |

Medicine

- Pharmacological Research : The compound is under investigation for its therapeutic potential, particularly as a scaffold for developing new drugs targeting gastrointestinal disorders such as irritable bowel syndrome and idiopathic constipation. Its mechanism involves enhancing enterokinetic activity through 5-HT4 receptor activation.

| Medical Application | Mechanism of Action |

|---|---|

| Gastrointestinal Disorders | Selective agonism of 5-HT4 receptor leading to increased motility |

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against cancer cell lines. A notable case study focused on its impact on MCF-7 breast cancer cells:

- IC50 Value : The compound exhibited an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).

| Treatment | IC50 Value (µM) |

|---|---|

| This compound | 1.30 |

| SAHA | 17.25 |

The mechanism involved induction of apoptosis and disruption of the cell cycle at the S phase.

Antimicrobial Studies

The antimicrobial efficacy of this compound was evaluated against various pathogens:

- Results : Preliminary results indicate significant inhibition against multiple bacterial strains.

| Pathogen | Observed Effect |

|---|---|

| Mycobacterium smegmatis | Significant inhibition observed |

| Pseudomonas aeruginosa | Effective at lower concentrations |

作用机制

The mechanism of action of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Analogues

(a) SDZHTF-919

- Structure: 5-Methoxy-indole-3-carboxaldehyde amino(pentylamino)methylene hydrazone hydrogen maleate.

- Pharmacology : A 5-HT4R agonist with less selectivity compared to prucalopride. Its indole scaffold differs from prucalopride’s dihydrobenzofuran core, reducing gastric motility enhancement efficacy .

(b) R149402

- Structure: 4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid [3-hydroxy-1-(3-methoxypropyl)-piperidin-4-ylmethyl]-amide.

- Key Difference : The 2,2-dimethyl substitution on the dihydrobenzofuran ring sterically hinders receptor binding, reducing potency in gastric smooth muscle assays compared to prucalopride .

(c) R199715

- Structure: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid [3-hydroxy-1-(3-methoxypropyl)-piperidin-4-ylmethyl]-amide.

- Comparison : Shares the dihydrobenzofuran core and carboxamide side chain with prucalopride but lacks the 2,3-dihydro group. This modification decreases metabolic stability, as evidenced by shorter half-life in preclinical models .

(d) Tegaserod

Pharmacological and Clinical Data

Structure-Activity Relationship (SAR) Insights

- Dihydrobenzofuran Core : Essential for 5-HT4R binding. Removal of the 2,3-dihydro group (as in R199715) reduces conformational rigidity, decreasing affinity .

- 4-Amino and 5-Chloro Substituents: Critical for hydrogen bonding with receptor residues. Substitution at these positions abolishes activity .

- Piperidinyl Carboxamide Side Chain : The 3-methoxypropyl group enhances bioavailability by reducing first-pass metabolism. Analogues with shorter alkyl chains (e.g., methyl) show lower oral absorption .

生物活性

Overview

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a chemical compound characterized by its unique benzofuran structure, featuring an amino group at the 4-position, a chloro substituent at the 5-position, and a carboxamide group at the 7-position. This structural arrangement contributes to its potential biological activities, particularly in pharmacological applications.

The primary biological activity of this compound is linked to its role as a selective agonist for the 5-HT4 serotonin receptor . Activation of this receptor is associated with enterokinetic activity , which can enhance gastrointestinal motility. This mechanism makes it a candidate for treating disorders like irritable bowel syndrome and idiopathic constipation, primarily through its derivative, Prucalopride.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown promising results in its ability to inhibit the growth of various microbial strains, although further detailed investigations are needed to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

The compound serves as an intermediate in the synthesis of Prucalopride, which has established clinical applications in gastrointestinal disorders. Its melting point is noted at 242 °C (dec.), indicating stability under certain conditions. The compound's molecular weight is approximately 213.62 g/mol.

Future Directions in Research

Further research is warranted to explore the following aspects:

- Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its biological effects.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings for gastrointestinal disorders and potential anticancer applications.

- Structural Modifications : Investigating how modifications to its structure might enhance its biological activity or reduce side effects.

常见问题

Q. What frameworks integrate multi-omics data (e.g., proteomics, metabolomics) with this compound’s activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。